1-乙基-4-碘-2-甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

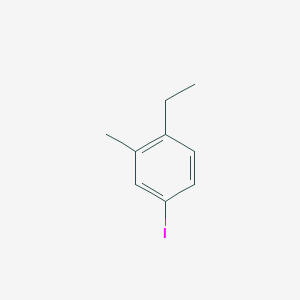

“1-Ethyl-4-iodo-2-methylbenzene” is a chemical compound with the molecular formula C9H11I. It has a molecular weight of 246.09 . The compound is liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-iodo-2-methylbenzene” consists of a benzene ring with an ethyl group (C2H5) and a methyl group (CH3) attached to it, along with an iodine atom .Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethyl-4-iodo-2-methylbenzene” are not detailed in the literature, benzene derivatives like this one can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions and Friedel-Crafts reactions .Physical and Chemical Properties Analysis

“1-Ethyl-4-iodo-2-methylbenzene” is a liquid at room temperature . It should be stored in a refrigerator . .科学研究应用

热化学性质

- 已对卤代甲苯的蒸气压、汽化、熔化和升华焓进行了研究,包括1-碘-2-甲苯。这些研究提供了对这些化合物的热化学性质的见解,这些性质对它们在化学中的实际应用很重要 (Verevkin 等人,2015 年)。

分子动力学和结构

- 使用固态质子自旋弛豫技术研究了聚晶乙苯中乙基及其组成的甲基的动力学,包括1,4-二乙苯。这有助于理解此类化合物的分子结构和动力学 (Beckmann 等人,1991 年)。

催化应用

- 对碘烯烃和碘芳烃(包括1-碘-2-甲苯)的催化羰基化研究,用于合成 Weinreb 酰胺。这些发现对于化学选择性反应的发展和药物中间体的生产具有重要意义 (Takács 等人,2010 年)。

超分子化学

- 关于涉及1-乙基-4-碘苯的异二聚体胶囊的客体诱导组装的研究。这项研究有助于理解分子相互作用和设计分子容器,以便在纳米技术和材料科学中得到潜在应用 (Kobayashi 等人,2003 年)。

光谱学

- 使用超音速分子射流光谱学研究了乙基甲苯(包括二乙苯)。这些研究有助于理解乙基取代甲苯的分子结构和行为 (Breen 等人,1987 年)。

安全和危害

“1-Ethyl-4-iodo-2-methylbenzene” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 and H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P305, P338, and P351 , suggesting that in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do.

作用机制

Target of Action

The primary target of 1-Ethyl-4-iodo-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Biochemical Pathways

The biochemical pathway affected by 1-Ethyl-4-iodo-2-methylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .

Pharmacokinetics

The compound’s molecular weight (24609 g/mol) and structure suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties . For instance, its relatively low molecular weight may enhance its absorption and distribution within the body

Result of Action

The result of the action of 1-Ethyl-4-iodo-2-methylbenzene is the formation of a substituted benzene ring . This occurs when a hydrogen atom on the benzene ring is replaced by an electrophile . The specific molecular and cellular effects of this action depend on the nature of the electrophile and the specific biochemical context.

Action Environment

The action of 1-Ethyl-4-iodo-2-methylbenzene can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the presence of other chemical species that can act as bases . Additionally, factors such as temperature and pH can also influence the rate and outcome of these reactions

生化分析

Biochemical Properties

The biochemical properties of 1-Ethyl-4-iodo-2-methylbenzene are largely determined by its structure, which includes a benzene ring that can undergo electrophilic aromatic substitution . This means that the aromatic ring wants to be retained during reactions . The compound can interact with various enzymes and proteins, although specific interactions have not been documented in the literature.

Molecular Mechanism

The molecular mechanism of 1-Ethyl-4-iodo-2-methylbenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

属性

IUPAC Name |

1-ethyl-4-iodo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVPXRZWVZHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2431382.png)

![N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431392.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431397.png)

![N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2431399.png)

![4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2431401.png)

![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2431405.png)